molecular formula C11H13ClN2 B1430343 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline CAS No. 1505757-71-0

6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline

货号: B1430343
CAS 编号: 1505757-71-0
分子量: 208.69 g/mol
InChI 键: ZJVRTAJCLNQYJX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline is a useful research compound. Its molecular formula is C11H13ClN2 and its molecular weight is 208.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (CAS No. 1505757-71-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H13ClN2
  • Molecular Weight : 208.69 g/mol
  • Physical State : Solid
  • Appearance : Yellow solid

Biological Activity Overview

This compound has been studied for various biological activities, primarily its potential as a therapeutic agent in different medical applications. The compound is noted for its interactions with various biological pathways and cellular mechanisms.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. Its structural similarity to other known antimicrobial agents may contribute to this effect.
  • Cytotoxicity : Research indicates that this compound demonstrates cytotoxic effects on cancer cell lines. The IC50 values vary depending on the specific cell line tested.
  • Neuroprotective Effects : Some studies have suggested potential neuroprotective properties that could be beneficial in treating neurodegenerative diseases.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors and enzymes involved in cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against specific bacterial strains
CytotoxicityIC50 values indicate significant cytotoxicity
NeuroprotectionPotential benefits for neurodegenerative diseases

Case Study 1: Antimicrobial Testing

A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of several Gram-positive and Gram-negative bacteria. The compound was tested at various concentrations, showing a dose-dependent response in bacterial inhibition.

Case Study 2: Cytotoxicity Evaluation

In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis in a concentration-dependent manner. The results indicated that at higher concentrations, the compound significantly reduced cell viability compared to control groups.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via nucleophilic substitution using 6-chloroquinoxaline precursors. Phase-transfer catalysts (PTCs), such as triethyl benzyl ammonium chloride (TEBAC), enhance reactivity in biphasic systems by facilitating the transfer of reactants between organic and aqueous phases. Optimize reaction conditions (e.g., solvent polarity, temperature (80–100°C), and catalyst loading (5–10 mol%)) to improve yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm cyclopropane ring integration (e.g., characteristic peaks at δ 0.8–1.2 ppm for cyclopropyl protons) and quinoxaline backbone aromaticity.
  • IR Spectroscopy : Identify N–H stretching (~3300 cm⁻¹) and C–Cl bonds (~750 cm⁻¹).
  • X-ray crystallography : Resolve stereochemical ambiguities, particularly cyclopropane geometry and tetrahydroquinoxaline puckering .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies using HPLC with UV detection (λ = 254 nm). Prepare buffered solutions (pH 1–13) and incubate at 25°C, 40°C, and 60°C. Monitor degradation products (e.g., ring-opening or dechlorination) over 1–4 weeks. Compare retention times with reference standards .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the cyclopropane ring) influence the compound’s biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with substituents like fluoro, methyl, or hydroxyl groups on the cyclopropane ring.
  • Biological Assays : Test inhibitory activity against target enzymes (e.g., kinases) or bacterial strains (e.g., E. coli, S. aureus) using microdilution assays (MIC values). Correlate electronic/steric effects of substituents with activity trends .

Q. What computational strategies are suitable for predicting binding modes of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., AMPA receptors, analogous to CNQX). Focus on hydrogen bonding (quinoxaline N–H with GluA2 ligand-binding domain) and hydrophobic contacts (cyclopropane with pocket residues).
  • MD Simulations : Validate docking poses via 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability .

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodology :

  • Assay Standardization : Ensure consistent buffer conditions (e.g., ionic strength, co-solvents ≤1% DMSO).
  • Control Compounds : Include reference inhibitors (e.g., CNQX for glutamate receptors) to calibrate activity.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers caused by assay variability or compound purity .

Q. What advanced techniques are recommended for impurity profiling during large-scale synthesis?

  • Methodology :

  • LC-MS/MS : Quantify trace impurities (e.g., dechlorinated byproducts) with a C18 column (gradient: 0.1% formic acid in acetonitrile/water).
  • Chiral HPLC : Resolve diastereomers arising from cyclopropane stereochemistry (e.g., Chiralpak IG column, isocratic heptane/ethanol) .

Q. How does the electron-withdrawing chloro group affect the compound’s reactivity in further functionalization?

  • Methodology :

  • DFT Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites. The C-6 chloro group directs electrophilic substitution to C-5/C-7 positions.
  • Experimental Validation : Perform Suzuki-Miyaura coupling at C-2/C-3 using Pd(PPh₃)₄ and aryl boronic acids .

属性

IUPAC Name

7-chloro-4-cyclopropyl-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2/c12-8-1-4-11-10(7-8)13-5-6-14(11)9-2-3-9/h1,4,7,9,13H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVRTAJCLNQYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNC3=C2C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline
6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline
6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline
6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline
6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline
6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。